![molecular formula C20H21N3 B11602402 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11602402.png)

9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-メチル-6-(3-メチルブチル)-6H-インドロ[2,3-b]キノキサリン: は、インドロキノキサリン類に属する複素環式化合物です。これらの化合物は、インドール部分とキノキサリン部分の融合環系を特徴としています。この化合物のユニークな構造は、医薬品化学や有機合成など、さまざまな科学分野における研究の対象として興味深いものです。

2. 製法

合成経路と反応条件: 9-メチル-6-(3-メチルブチル)-6H-インドロ[2,3-b]キノキサリンの合成は、通常、適切なインドール誘導体とキノキサリン前駆体の縮合を伴います。一般的な方法としては、9-メチルインドールと3-メチルブチルアミンを、適切な触媒の存在下で、制御された温度条件下で反応させる方法があります。この反応は通常、酸化やその他の副反応を防ぐために不活性雰囲気中で行われます。

工業的製造方法: この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模で行われます。連続式反応器や自動化システムを使用することで、合成の効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が、高純度の化合物を得るために用いられます。

3. 化学反応解析

反応の種類:

酸化: この化合物は、特にインドール部分で酸化反応を起こし、さまざまな酸化誘導体の形成につながります。

還元: 還元反応は、キノキサリン環を修飾するために実行でき、部分的にまたは完全に還元された生成物をもたらします。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬が、適切な条件下で使用され、置換反応を実現します。

主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はキノキサリンN-オキシドをもたらす可能性があり、還元はジヒドロキノキサリンを生成する可能性があります。

4. 科学的研究への応用

化学: 有機化学では、9-メチル-6-(3-メチルブチル)-6H-インドロ[2,3-b]キノキサリンは、より複雑な分子の合成のためのビルディングブロックとして使用されます

生物学: この化合物は、抗菌、抗ウイルス、抗がん特性など、潜在的な生物活性について研究されています。生物学的巨大分子と相互作用する能力は、生化学的経路の研究や新しい治療薬の開発のための貴重なツールとなります。

医学: 医薬品化学では、この化合物は、薬剤候補としての可能性について調査されています。その構造的特徴により、さまざまな生物学的標的と相互作用することができ、新しい医薬品の開発のための有望なリード化合物となっています。

工業: 工業分野では、9-メチル-6-(3-メチルブチル)-6H-インドロ[2,3-b]キノキサリンは、染料、顔料、その他の特殊化学品の製造に使用されます。その安定性と反応性は、さまざまな工業用途に適しています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method involves the reaction of 9-methylindole with 3-methylbutylamine in the presence of a suitable catalyst and under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the quinoxaline ring, resulting in partially or fully reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

科学的研究の応用

Chemistry: In organic chemistry, 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

作用機序

9-メチル-6-(3-メチルブチル)-6H-インドロ[2,3-b]キノキサリンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的に結合してその活性を調節し、さまざまな生化学的経路に影響を与える可能性があります。たとえば、特定のキナーゼの活性を阻害し、細胞増殖や生存に関与するシグナル経路を破壊する可能性があります。このメカニズムは、特にその潜在的な抗がん活性という文脈で関連しています。

類似化合物との比較

類似化合物:

インドロ[2,3-b]キノキサリン: メチル基と3-メチルブチル基を欠く、同様の融合環系を持つ密接に関連する化合物です。

キノキサリン: インドール部分を欠く、キノキサリン環系のみを持つより単純な化合物です。

インドール: インドロキノキサリン系の部分を形成する基本的な構造です。

独自性: 9-メチル-6-(3-メチルブチル)-6H-インドロ[2,3-b]キノキサリンにおける9-メチル基と6-(3-メチルブチル)基の存在は、この化合物にユニークな化学的および生物学的特性を与えています。これらの置換基は、化合物の反応性、安定性、および生物学的標的との相互作用に影響を与える可能性があり、他の同様の化合物とは異なります。

特性

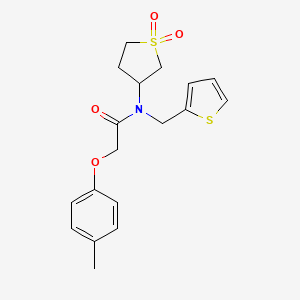

分子式 |

C20H21N3 |

|---|---|

分子量 |

303.4 g/mol |

IUPAC名 |

9-methyl-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |

InChI |

InChI=1S/C20H21N3/c1-13(2)10-11-23-18-9-8-14(3)12-15(18)19-20(23)22-17-7-5-4-6-16(17)21-19/h4-9,12-13H,10-11H2,1-3H3 |

InChIキー |

BIGNYUSRAYJCBN-UHFFFAOYSA-N |

正規SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC(C)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(2Z)-3-ethyl-2-{[4-(methoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11602322.png)

![(3E)-3-[2-(4-ethoxyphenyl)-2-oxoethylidene]-6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-one](/img/structure/B11602324.png)

![(7Z)-7-(3-bromobenzylidene)-3-(4-ethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11602330.png)

![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B11602331.png)

![6-imino-N,11-dimethyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11602339.png)

![3-(4-chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11602351.png)

![Ethyl 4-[({[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11602362.png)

![(2E)-3-(4-chlorophenyl)-N-[4-(morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B11602371.png)

![2-Methyl-7-[(2-nitrophenyl)(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B11602374.png)

![2-(4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B11602379.png)

![2-{(5Z)-5-[4-(acetyloxy)-3-bromo-5-methoxybenzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate](/img/structure/B11602389.png)

![ethyl [3-(3,4-dichlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]acetate](/img/structure/B11602396.png)

![2-{(3Z)-2-oxo-3-[6-oxo-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11602417.png)